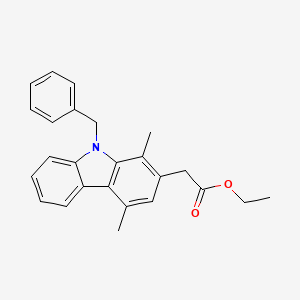
Ethyl (9-benzyl-1,4-dimethyl-9H-carbazol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (9-benzyl-1,4-dimethyl-9H-carbazol-2-yl)acetate is a chemical compound belonging to the carbazole family. Carbazole derivatives are known for their versatile applications in various fields, including optoelectronics, pharmaceuticals, and materials science. This compound, in particular, is characterized by its unique structure, which includes a benzyl group, two methyl groups, and an ethyl acetate moiety attached to the carbazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (9-benzyl-1,4-dimethyl-9H-carbazol-2-yl)acetate typically involves multi-step organic reactions. One common method includes the alkylation of 9H-carbazole with benzyl chloride in the presence of a base, followed by methylation at the 1 and 4 positions using methyl iodide. The final step involves esterification with ethyl acetate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl (9-benzyl-1,4-dimethyl-9H-carbazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of brominated or nitrated carbazole derivatives.
Scientific Research Applications
Ethyl (9-benzyl-1,4-dimethyl-9H-carbazol-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent charge transport properties.
Mechanism of Action
The mechanism of action of Ethyl (9-benzyl-1,4-dimethyl-9H-carbazol-2-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the carbazole core allows for strong π-π interactions, which can enhance its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
9H-Carbazole: The parent compound, known for its photoconductive properties.
N-Vinylcarbazole: Used in the production of photoconductive polymers.
2-(9H-Carbazol-9-yl)ethyl acrylate: Utilized in the fabrication of OLEDs and photovoltaic cells.
Uniqueness
Ethyl (9-benzyl-1,4-dimethyl-9H-carbazol-2-yl)acetate stands out due to its unique combination of functional groups, which impart specific chemical and physical properties. The presence of the benzyl and ethyl acetate groups enhances its solubility and reactivity, making it a valuable compound in various applications.
Properties
CAS No. |
61253-38-1 |
|---|---|
Molecular Formula |
C25H25NO2 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
ethyl 2-(9-benzyl-1,4-dimethylcarbazol-2-yl)acetate |
InChI |
InChI=1S/C25H25NO2/c1-4-28-23(27)15-20-14-17(2)24-21-12-8-9-13-22(21)26(25(24)18(20)3)16-19-10-6-5-7-11-19/h5-14H,4,15-16H2,1-3H3 |
InChI Key |
NQCDCMRBWBEFMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C2=C(C(=C1)C)C3=CC=CC=C3N2CC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















